

Spectroscopic Data of (-)-Strempelepine: A Technical Guide

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Compound of Interest

Compound Name: *Strempelepine*

Cat. No.: *B1253404*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, (-)-**Strempelepine**. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in medicinal chemistry and drug development. The data is primarily sourced from the supporting information of the total synthesis of (-)-**Strempelepine** by Zeng and Boger, published in the Journal of the American Chemical Society in 2021.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the exact mass of the protonated molecule, which is a critical piece of data for determining the elemental composition of a compound. The HRMS data for (-)-**Strempelepine** was obtained using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[1]

Parameter	Value
Ion Formula	[C ₂₇ H ₂₉ N ₂ O ₄] ⁺
Calculated Mass (m/z)	445.2127
Measured Mass (m/z)	445.2129

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, as well as IR absorption data, are available in the supporting information of the 2021 publication by Zeng and Boger in the Journal of the American Chemical Society.[1] Due to the complexity of the spectra, it is recommended to consult the original source for the complete tabulated data and spectral figures.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indole alkaloids like (-)-**Strempelepine**, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of the indole alkaloid is prepared by dissolving 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrument Tuning and Shimming:** The NMR spectrometer is tuned for ¹H and ¹³C frequencies. The magnetic field is shimmed to achieve optimal resolution and line shape on the ¹H spectrum.
- **Data Acquisition:**
 - **Pulse Sequence:** A standard gradient-selected HMBC pulse sequence is typically used for structural elucidation.
 - **Acquisition Parameters:** Standard acquisition parameters are employed, which may be optimized based on the specific instrument and sample concentration. For quantitative

NMR (qNMR), a sufficient relaxation delay is crucial.

- Data Processing:
 - A window function (e.g., sine-bell) is applied to both dimensions of the 2D spectra.
 - A two-dimensional Fourier transform is performed.
 - The spectrum is phased and calibrated using the residual solvent signals.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: 1-2 mg of the solid sample is finely ground with an agate mortar and pestle and mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR) Method: The solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
- Data Acquisition: The prepared sample is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded.
- Data Analysis: The resulting spectrum, a plot of percent transmittance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

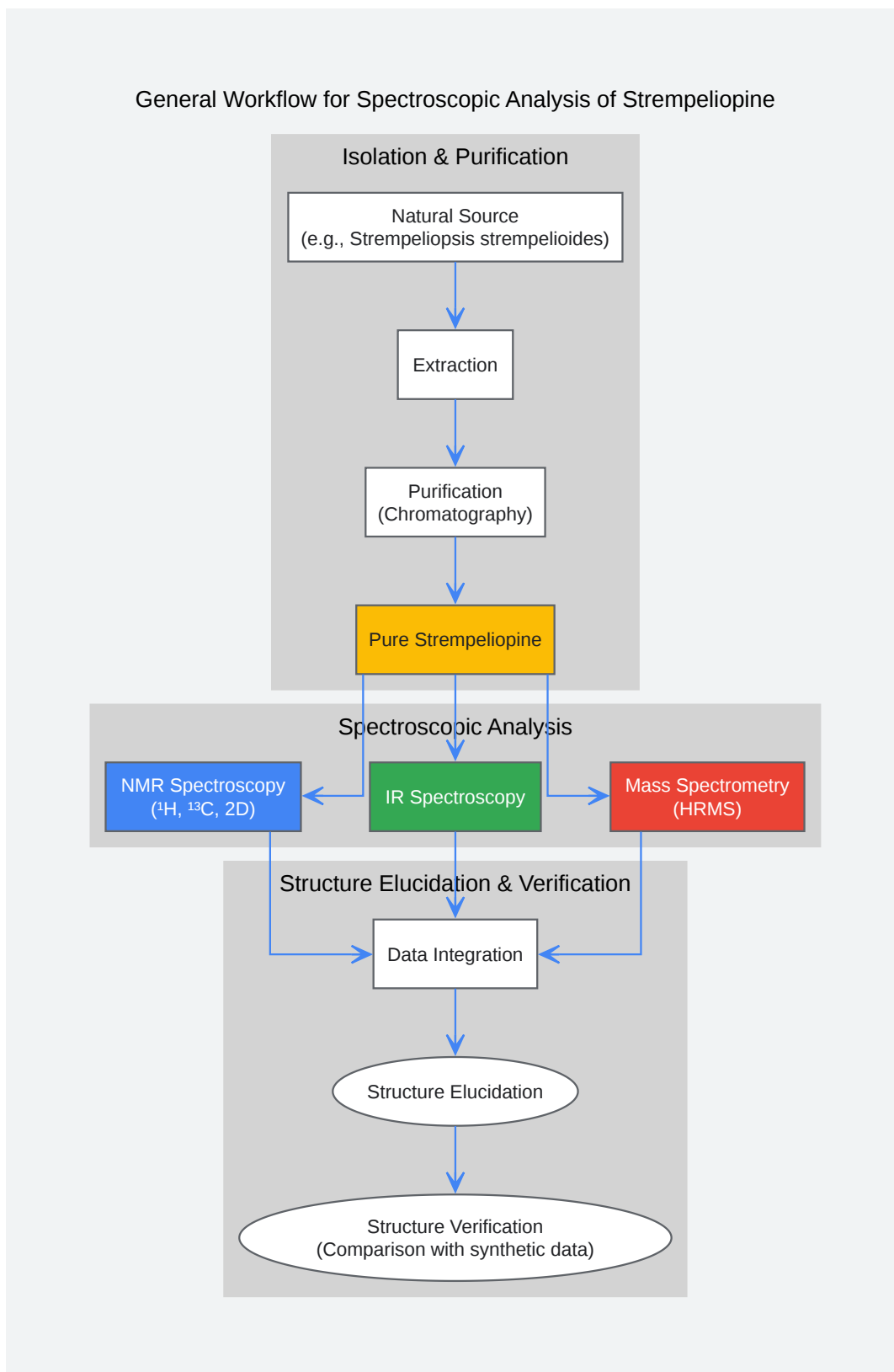
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: The purified sample is dissolved in an appropriate HPLC-grade solvent, such as acetonitrile, water, or methanol. For positive ion mode analysis, a small amount of formic acid (0.1%) is often added to facilitate protonation.
- Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer is commonly used.

- **Data Acquisition:** The sample solution is introduced into the mass spectrometer, and the data is acquired in the desired mass range.
- **Data Analysis:** The exact mass of the molecular ion is determined and used to calculate the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Strepmpeliopine**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Strepmpeliopine**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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